molecular formula C8H17N B1467550 [(2,2-Dimethylcyclopropyl)methyl](ethyl)amine CAS No. 1199782-10-9

[(2,2-Dimethylcyclopropyl)methyl](ethyl)amine

Cat. No. B1467550
CAS RN: 1199782-10-9
M. Wt: 127.23 g/mol
InChI Key: WLFNVRCAEDDGIF-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropylmethyl (ethyl)amine, also known as DMCPEA, is an organic compound that belongs to the amine class of compounds. It is a colorless, volatile liquid with a pungent odor and a boiling point of 97.6 °C. DMCPEA is a cyclic amine that is used in the synthesis of various compounds and in the study of biochemical and physiological processes. It has been used in the synthesis of drugs, agrochemicals, and other compounds.

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis and Characterization of Polymerizable Tertiary Amines: Tertiary amine-structured compounds, including those with dimethylaminoethyl groups, have been synthesized using an acid chloride esterification method. These compounds were characterized by high purity, demonstrating a convenient and efficient synthesis method for compounds containing tertiary amine structures (Sun et al., 2021).

Applications in Polymer Science

  • Selective Quaternization of Tertiary Amine Methacrylate Diblock Copolymers: Diblock copolymers incorporating dimethylaminoethyl methacrylate (DMA) residues were selectively quaternized to yield novel cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting their potential for diverse applications in polymer science (Bütün et al., 2001).

Catalysis and Synthetic Organic Chemistry

  • Well-Defined Phosphine-Free Iron-Catalyzed N-Ethylation and N-Methylation of Amines: An iron(0) complex demonstrated the ability to catalyze N-methylation and N-ethylation of amines using ethanol and methanol. This process, involving a hydrogen autotransfer borrowing mechanism, broadens the scope of aromatic and aliphatic amines that can be modified under mild conditions (Lator et al., 2018).

Material Science and Organic Electronics

  • [6,6]-Phenyl-C61-butyric Acid Ester as an Acceptor in Polymer Solar Cells: A study explored the use of an amine-based fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells. The material demonstrated potential for enhancing electron mobility, contributing to the development of high-efficiency organic solar cells (Lv et al., 2014).

These studies exemplify the broad utility of compounds related to "(2,2-Dimethylcyclopropyl)methylamine" in synthetic chemistry and material science, highlighting their relevance in advancing various scientific and technological fields.

properties

IUPAC Name

N-[(2,2-dimethylcyclopropyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-9-6-7-5-8(7,2)3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFNVRCAEDDGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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